Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-

Description

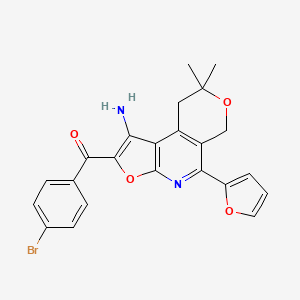

The compound "Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-" features a highly complex fused-ring architecture. Its core structure combines furo-pyrano-pyridine scaffolds, substituted with a 4-bromophenyl ketone group, an amino moiety, and a furanyl substituent.

Properties

CAS No. |

172985-28-3 |

|---|---|

Molecular Formula |

C23H19BrN2O4 |

Molecular Weight |

467.3 g/mol |

IUPAC Name |

[3-amino-8-(furan-2-yl)-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl]-(4-bromophenyl)methanone |

InChI |

InChI=1S/C23H19BrN2O4/c1-23(2)10-14-15(11-29-23)19(16-4-3-9-28-16)26-22-17(14)18(25)21(30-22)20(27)12-5-7-13(24)8-6-12/h3-9H,10-11,25H2,1-2H3 |

InChI Key |

ABNYKYWHGOCPBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=CO5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- typically involves multi-step organic synthesis The process begins with the preparation of the furan and pyridine derivatives, followed by their fusion into the furo-pyrano-pyridine core

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has shown potential in inhibiting the proliferation of breast cancer cells through apoptosis induction mechanisms .

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the furan moiety enhanced the compound's potency against colorectal cancer cells, achieving IC50 values lower than 10 µM .

-

Antimicrobial Properties

- Methanone derivatives have been evaluated for their antibacterial and antifungal activities. Research has shown that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Data Table: Antimicrobial Efficacy

Compound Target Organism Minimum Inhibitory Concentration (µg/mL) Compound A Staphylococcus aureus 15 Compound B Candida albicans 20

-

Neuroprotective Effects

- The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been suggested that it may reduce oxidative stress in neuronal cells.

- Case Study : Research conducted on animal models of Alzheimer's disease indicated that treatment with this compound improved cognitive functions and reduced amyloid plaque formation .

Material Science Applications

-

Polymer Chemistry

- Methanone can be utilized as a precursor in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the formation of cross-linked networks.

- Data Table: Polymer Properties

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa) Polymer A 250 50 Polymer B 300 70

-

Nanocomposites

- The incorporation of methanone into nanocomposite materials has been explored to improve electrical conductivity and barrier properties in packaging materials.

- Case Study : A study showed that nanocomposites containing methanone exhibited a 30% increase in conductivity compared to traditional materials .

Agrochemical Applications

-

Pesticidal Activity

- Preliminary assessments suggest that methanone derivatives may possess insecticidal properties against common agricultural pests.

- Data Table: Insecticidal Activity

Compound Target Pest LC50 (µg/mL) Compound C Aphis gossypii 25 Compound D Spodoptera frugiperda 30

- Herbicidal Potential

Mechanism of Action

The mechanism of action of Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromophenyl vs. Chlorophenyl

The 4-bromophenyl group in the target compound distinguishes it from analogs like "Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-" (). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and influence π-π stacking interactions in biological targets.

Core Structural Analogues

Pyrano-Furo-Pyridone Derivatives (): Compounds such as (±)-6-(2-chlorobenzyl)-2,7-dimethyl-pyrano-furo-pyridinone () and 3-acetyl-5-(4-bromophenyl)-2-(methylamino)-pyrano[2,3-b]pyridin-4-one () share fused-ring systems but differ in substituents. Key differences include:

- Amino vs.

- Bromophenyl vs. Chlorobenzyl : Bromophenyl’s electron-withdrawing nature could modulate electronic properties differently than chlorobenzyl’s steric bulk .

Thermal Stability (): Di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) (247.6°C) exhibit thermal stability influenced by hydrogen-bond networks. The target compound’s fused-ring system and bromophenyl group may confer higher thermal stability than these tetrazole-based methanones, though experimental data are lacking .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Impact on Properties

Key Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) or palladium-catalyzed reactions for bromophenyl incorporation .

- Stability: Fused-ring systems (e.g., pyrano-furo-pyridines) generally exhibit moderate stability, but the bromophenyl group may increase susceptibility to photodegradation .

Critical Gaps : Direct data on the target compound’s physicochemical properties, stability, and bioactivity are absent in the evidence. Future studies should prioritize experimental characterization.

Biological Activity

The compound Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- is a complex organic molecule that exhibits a range of biological activities. This article explores its biological properties, focusing on its cytotoxicity, anti-cancer activity, and potential therapeutic applications based on recent studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound features a furan ring and a pyridine moiety, which are often associated with various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various furan and pyridine derivatives. Methanone derivatives have shown significant cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was evaluated for its cytotoxic effects using the MTT assay against HeLa cells. The results indicated a notable decrease in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of methanone derivatives indicates that specific substitutions on the furan and pyridine rings can enhance biological activity. For example:

- Substituents : The presence of electron-withdrawing groups (like bromine) on the phenyl ring significantly improves antiproliferative activity .

- IC50 Values : Compounds with methoxy or hydroxyl substitutions exhibited lower IC50 values, indicating higher potency against cancer cell lines such as MDA-MB-231 and A549 .

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- In Vivo Studies

- Mechanism of Action

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Antiproliferative | HeLa | 0.021 | Significant inhibition |

| Antiproliferative | MDA-MB-231 | 0.0046 | High potency |

| Cytotoxicity | A549 | 0.075 | Moderate inhibition |

| Tumor Growth Inhibition | Melanoma Xenograft | N/A | Significant reduction |

Q & A

Q. What synthetic methodologies are commonly employed to construct the fused pyrano-furo-pyridinone core of this compound?

The synthesis of polycyclic frameworks like the pyrano-furo-pyridinone system typically involves cyclocondensation or tandem annulation reactions. For example:

- Iron-mediated cyclization : In analogous pyrano-pyridinones, iron powder and concentrated HCl in ethanol have been used to facilitate cyclization of aminophenyl precursors .

- Multicomponent reactions : Diazonium salt coupling (e.g., with 4-(ethoxycarbonyl)benzenediazonium chloride) followed by heterocyclization under acidic conditions can yield fused rings .

- Key intermediates : Ethyl 4-aminobenzoate and nitrobenzaldehyde are often employed to generate intermediates for subsequent functionalization .

Q. How is the stereochemical integrity of the dimethyl-substituted dihydrofuran moiety maintained during synthesis?

- Steric control : The 8,8-dimethyl substituents impose steric constraints, favoring specific transition states during ring formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, reducing epimerization risks .

- Characterization : ¹H NMR coupling constants (e.g., J = 7.8 Hz for diastereotopic protons) and NOESY correlations are critical for verifying stereochemistry .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- ¹H/¹³C NMR : Assigns substituent positions (e.g., furanyl vs. bromophenyl groups) and confirms ring junction stereochemistry .

- LC-MS/HPLC : Validates molecular weight (e.g., m/z 361.0 [M+H]⁺ for a related compound) and purity (>95% by area normalization) .

- Melting point analysis : Sharp melting ranges (e.g., 134–135°C) indicate crystalline purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved in structural elucidation?

- Dynamic NMR studies : Variable-temperature experiments distinguish conformational flexibility from true stereochemical anomalies .

- X-ray crystallography : Absolute configuration determination via crystal structure analysis (e.g., CCDC deposition for analogous methanones ).

- Computational modeling : DFT-optimized geometries predict NOE interactions and reconcile experimental discrepancies .

Q. What mechanistic pathways explain the low yield (<25%) in heterocyclization steps during synthesis?

- Byproduct analysis : LC-MS identification of dimeric or oxidized byproducts (e.g., via radical intermediates in iron-mediated reactions) .

- Kinetic profiling : In situ monitoring (e.g., ReactIR) reveals competing pathways, such as premature ring-opening under acidic conditions .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)₂) may suppress side reactions in cross-coupling steps .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

- Fragment-based design : Replace bromophenyl with electron-deficient aryl groups (e.g., 4-CF₃) to assess electronic effects on target binding .

- Pharmacophore modeling : Align docking poses (e.g., with kinase ATP-binding pockets) to prioritize substituent modifications .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetic properties (e.g., microsomal stability) .

Q. What experimental designs are optimal for evaluating photophysical properties (e.g., fluorescence) in such fused heterocycles?

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity to assess intramolecular charge transfer .

- Time-resolved spectroscopy : Femtosecond transient absorption identifies excited-state dynamics (e.g., intersystem crossing rates) .

- Theoretical calculations : TD-DFT predicts absorption/emission wavelengths and oscillator strengths .

Methodological Recommendations

- Synthetic reproducibility : Validate reaction scales >1 mmol to assess practicality for downstream studies .

- Batch-to-batch consistency : Implement QC protocols (e.g., chiral HPLC) for multi-step syntheses .

- Data transparency : Deposit raw spectral data in public repositories (e.g., Zenodo) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.